![molecular formula C17H19N3O B2768277 2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034355-64-9](/img/structure/B2768277.png)
2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dihydropyrazolo[1,5-a]pyrazine core, and an o-tolyl group. Its distinct chemical framework makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Mechanism of Action
Target of Action
The primary target of this compound, also known as (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone, is the Hepatitis B Virus (HBV) capsid assembly . The capsid assembly plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
This compound acts as a Capsid Assembly Modulator (CAM) . It interacts with the HBV capsid assembly, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact molecular interactions between the compound and its target are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle pathway by disrupting the assembly of the HBV capsid . This disruption prevents the virus from replicating and spreading, thereby reducing the viral load in the body .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic (PK) profiles . This suggests that the compound is well-absorbed, distributed, metabolized, and excreted by the body, leading to a good bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This reduction can help to alleviate the symptoms of HBV infection and slow the progression of the disease .
Preparation Methods
The synthesis of 2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves multiple steps, typically starting with the formation of the dihydropyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The cyclopropyl and o-tolyl groups are then introduced through subsequent reactions, such as alkylation or acylation, under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these transformations.
Major Products:
Scientific Research Applications
2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 2-cyclopropyl-5-(2-methylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine include other dihydropyrazolo[1,5-a]pyrazine derivatives, such as:
(6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines: These compounds also exhibit antiviral activity and are studied for their potential therapeutic applications.
6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives: These are used as negative allosteric modulators of metabotropic glutamate receptors, with applications in treating neurological disorders.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific investigations.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-4-2-3-5-15(12)17(21)19-8-9-20-14(11-19)10-16(18-20)13-6-7-13/h2-5,10,13H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAMIVZMOHTFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
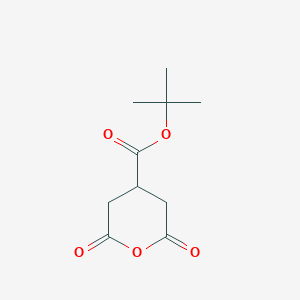
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)
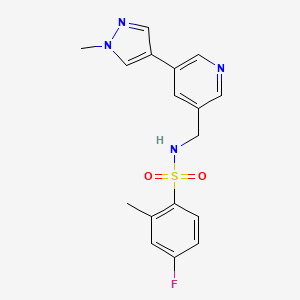
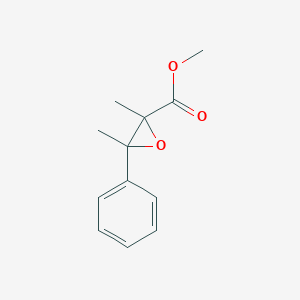
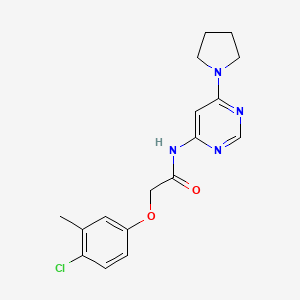
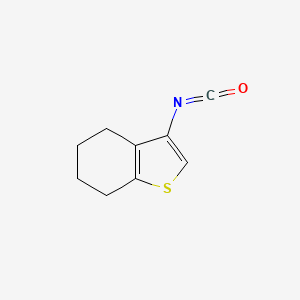
![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B2768209.png)
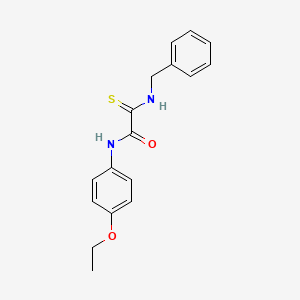

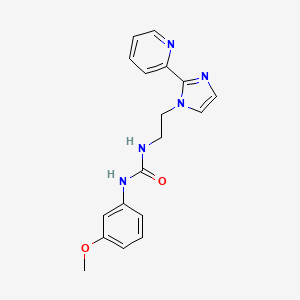
![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B2768216.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)
